1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound belonging to the urea family. It features a 5-methylisoxazole ring connected to a urea group via a methylene linker, with an ortho-tolyl group attached to the other nitrogen of the urea. This compound has primarily served as a building block in the development of more complex molecules with potential biological activity, specifically as anticancer agents. [] Its role in scientific research to date has been as a synthetic intermediate rather than a biologically active molecule itself.
1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. This compound features a methylisoxazole ring and an o-tolyl group, contributing to its unique chemical properties and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods, and its applications are explored in scientific research, particularly in pharmacology and organic synthesis. Its molecular formula is with a molecular weight of approximately 218.25 g/mol.
1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is classified as a heterocyclic compound due to the presence of the isoxazole ring. It is also categorized as a urea derivative, which is significant in biological systems and pharmaceutical applications.
The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of 5-methylisoxazole with an appropriate isocyanate derivative. The general synthetic route includes:
The reaction conditions often include:
In industrial settings, continuous flow reactors can optimize the synthesis process, enhancing scalability and reproducibility.
The molecular structure of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea can be represented as follows:
Key structural data includes:
InChI=1S/C12H14N2O2/c1-9-4-3-5-10(11(9)15)16-12(13)6-7-14-8-12/h3-5,8H,6-8H2,1-2H3,(H2,13,15)
1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific biological targets, potentially including enzymes or receptors involved in various biochemical pathways.
Research indicates that compounds with similar structures often exhibit significant biological activities, supporting further investigation into this compound's therapeutic potential.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea has several applications:
Isoxazole-urea hybrids exploit complementary physiochemical properties to achieve dual functionality: the isoxazole ring confers aromaticity and dipole-driven target affinity, while the urea linker enables three-dimensional hydrogen-bonding networks critical for high-affinity protein binding. In 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea, the methylisoxazole unit enhances metabolic stability compared to unsubstituted analogs, reducing susceptibility to CYP450 oxidation. The ortho-methyl group on the aryl urea induces torsional restriction, minimizing conformational entropy loss upon target binding. Computational analyses reveal that such hybrids typically exhibit:
Table 1: Comparative Structural Features of Isoxazole-Urea Hybrids [2] [3] [7]
Compound | Isoxazole Position | Urea Substitution | HBD | HBA | LogP |
---|---|---|---|---|---|
1-(5-Methylisoxazol-3-yl)urea | 3-yl | Unsubstituted | 2 | 2 | 0.04 |
1-Methyl-1-(5-methylisoxazol-3-yl)urea | 3-yl | N-methyl | 1 | 2 | 0.76* |
Target Compound | 4-yl-methyl | o-tolyl | 2 | 3 | ~2.8 (pred.) |
HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; *Predicted
The scaffold’s core architecture enables mimicry of σ1 receptor ligands, which require:
σ1 activation modulates endoplasmic reticulum (ER) stress responses, attenuating protein misfolding in Alzheimer’s and Parkinson’s models. Molecular dynamics simulations indicate that ortho-substituted aryl ureas like 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea achieve 5–10-fold higher σ1 binding than meta/para analogs due to reduced steric clash in the receptor’s subpocket [5].
Acyl ureas emerged as versatile scaffolds in the 1980s with antiepileptic drug rufinamide, but early analogs suffered from poor CNS penetration. Key innovations include:
Table 2: Evolution of Key Isoxazole-Urea Pharmacophores [2] [3] [5]
Generation | Exemplar Compound | Structural Advance | Primary Activity |
---|---|---|---|
First | 1-(5-Methylisoxazol-3-yl)urea | Unsubstituted isoxazole-urea linkage | Antibacterial |
Second | 1-Methyl-1-(5-methylisoxazol-3-yl)urea | N-methylated urea (reduced HBD) | Metabolic stability |
Third | Target Compound | 4-yl-methyl linker + o-tolyl urea | Neurotherapeutic (σ1) |
This progression underscores the target compound’s design rationale: optimizing historical strengths while enabling unprecedented neuropharmacological applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3